molecular formula C8H6N2OS B073070 (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole CAS No. 1199-33-3

(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole

Cat. No. B073070
CAS RN: 1199-33-3
M. Wt: 178.21 g/mol
InChI Key: CWERFEQAGCRYTC-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole, commonly known as nitrosobenzothiazole (NBT), is a synthetic compound with potential applications in scientific research. It belongs to the family of nitrosamines, which are known to be carcinogenic in nature. However, NBT has been found to exhibit anticancer properties, making it a promising compound for further exploration.

Mechanism Of Action

The mechanism of action of (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole is not fully understood. However, studies have suggested that (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole induces apoptosis in cancer cells by activating the caspase cascade. (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole has also been found to inhibit the activity of topoisomerase II, an enzyme essential for DNA replication and cell division.

Biochemical And Physiological Effects

(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole has also been found to inhibit the activity of NF-κB, a transcription factor involved in inflammation and cancer progression.

Advantages And Limitations For Lab Experiments

One advantage of using (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential anticancer agent. (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole also possesses antimicrobial properties, making it useful for studying the effects of antimicrobial agents. However, one limitation of using (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole is its potential carcinogenicity, which makes it necessary to handle with care.

Future Directions

There are several future directions for the study of (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole. One potential area of research is the development of (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole-based anticancer drugs. Another area of research is the exploration of (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole's antimicrobial properties for the development of new antimicrobial agents. Additionally, further studies are needed to fully understand the mechanism of action of (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole and its potential side effects.

Synthesis Methods

(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole can be synthesized by the reaction of 2-mercaptobenzothiazole with nitrous acid. The reaction leads to the formation of (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole as a yellow crystalline solid.

Scientific Research Applications

(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole has also been found to inhibit the growth of tumor cells and induce cell cycle arrest. Additionally, (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole has been shown to possess antimicrobial properties against a range of bacteria, fungi, and viruses.

properties

IUPAC Name

(NE)-N-(1,3-benzothiazol-2-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-9-5-8-10-6-3-1-2-4-7(6)12-8/h1-5,11H/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIOLCCKLQHTMD-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60418309
Record name NSC204965
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60418309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole

CAS RN

1199-33-3
Record name NSC204965
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204965
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC204965
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60418309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.